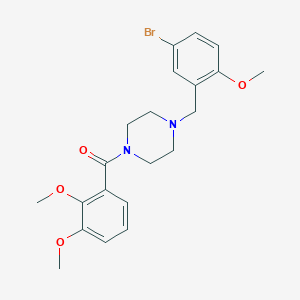![molecular formula C22H24N2O2S B248534 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248534.png)
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine, also known as NMS-1286937, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C26H26N2O2S.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to inhibit the activity of the protein kinase CK2. CK2 is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine may disrupt these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. These effects make 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine a promising candidate for the treatment of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine in lab experiments is its high potency and selectivity for CK2 inhibition. This allows for more accurate and specific targeting of CK2 activity, which can help to elucidate its role in various cellular processes. However, one limitation of using 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine. One area of focus could be the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction could be the investigation of its potential as a combination therapy with other anticancer or anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine and its role in various cellular processes.
Métodos De Síntesis
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthaldehyde and 4-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been extensively used in scientific research for its pharmacological properties. It has been found to have an inhibitory effect on the growth of cancer cells, particularly in breast cancer and leukemia. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
Nombre del producto |
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine |
|---|---|
Fórmula molecular |
C22H24N2O2S |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H24N2O2S/c1-18-9-11-21(12-10-18)27(25,26)24-15-13-23(14-16-24)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-12H,13-17H2,1H3 |
Clave InChI |
QPHIIPDPTZQTQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)

![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)


![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

